1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride
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Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O2 and its molecular weight is 425.39. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research
Design and Synthesis for Antidepressant and Antianxiety Activities
Kumar et al. (2017) explored the synthesis of novel derivatives including piperazine compounds, investigating their antidepressant and antianxiety activities through behavioral tests on mice. Although not directly mentioning your specific compound, this research exemplifies the process of designing, synthesizing, and evaluating similar compounds for potential pharmacological applications (J. Kumar et al., 2017).
Polyamide Synthesis Involving Piperazine
Hattori and Kinoshita (1979) described the synthesis of polyamides containing theophylline and thymine, showcasing the versatility of piperazine derivatives in creating new polymeric materials. These materials' solubility and potential biomedical applications highlight the scientific interest in exploring the functionalities of compounds like 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride (M. Hattori & M. Kinoshita, 1979).
Asymmetric Synthesis of Anxiolytic Drugs
A study by Narsaiah and Nagaiah (2010) focused on the asymmetric synthesis of an anxiolytic drug, highlighting the importance of specific piperazine derivatives in pharmaceutical synthesis. This research underscores the chemical versatility and potential of piperazine-based compounds in developing new therapeutic agents (A. Narsaiah & B. Nagaiah, 2010).
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.ClH/c1-16-7-8-19(23)13-21(16)25-11-9-24(10-12-25)14-20(26)15-27-22-17(2)5-4-6-18(22)3;/h4-8,13,20,26H,9-12,14-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJAPLYYIXFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride |
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